[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine
Descripción
Propiedades
IUPAC Name |
[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYXPKYSJEBDD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353897-54-7 | |
| Record name | [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthesis of the Pyrrolidine Core
- The pyrrolidine ring with the (2R) stereochemistry is commonly prepared via asymmetric synthesis or chiral pool synthesis starting from commercially available chiral precursors such as (R)-proline or other chiral amino alcohols.
- Alternatively, asymmetric catalytic hydrogenation of pyrroline derivatives or chiral auxiliary-mediated cyclization can be used to obtain the (2R)-configured pyrrolidine ring.
Introduction of the Methanesulfonyl Group
- The methanesulfonyl (mesyl) group is introduced at the nitrogen atom of the pyrrolidine ring by reaction with methanesulfonyl chloride (MsCl) under basic conditions.
- Typical reaction conditions involve treating the pyrrolidine with MsCl in the presence of a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at low temperature (0°C to room temperature).
- This step selectively converts the secondary amine to the N-methanesulfonyl derivative, enhancing the compound's stability and modifying its reactivity.
Installation of the Methanamine Side Chain
- The methanamine substituent at the 2-position of the pyrrolidine is introduced via nucleophilic substitution or reductive amination.
- One approach involves starting from a 2-formylpyrrolidine intermediate, which undergoes reductive amination with ammonia or an amine source to yield the methanamine side chain.
- Alternatively, the 2-position can be functionalized via lithiation or metalation followed by reaction with suitable electrophiles to install the aminomethyl group.
Representative Synthetic Route (Literature-Based)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of (2R)-pyrrolidine intermediate | Chiral precursor or asymmetric synthesis | Ensures stereochemical purity |
| 2 | N-methanesulfonylation | Methanesulfonyl chloride, base (Et3N), CH2Cl2, 0°C to RT | High selectivity for N-sulfonylation |
| 3 | Introduction of methanamine side chain | Reductive amination with NH3 or amine, reducing agent (NaBH3CN) | Yields primary amine substituent |
Research Findings and Optimization
- Studies indicate that controlling the temperature and stoichiometry during the methanesulfonylation step is critical to avoid over-sulfonylation or side reactions.
- The use of protecting groups on the amine or other reactive sites may be necessary depending on the starting materials.
- Purification by crystallization or chromatography is employed to achieve high purity, especially for pharmaceutical applications.
- The hydrochloride salt form of the compound is often prepared post-synthesis to improve solubility and stability for biological testing.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Temperature for MsCl reaction | 0°C to RT | Controls reaction rate and selectivity |
| Base used in sulfonylation | Triethylamine or pyridine | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane or similar aprotic solvent | Ensures solubility and reaction control |
| Reductive amination agent | Sodium cyanoborohydride (NaBH3CN) | Mild reducing agent, selective for imines |
| Stereochemistry control | Use of chiral precursors or catalysts | Ensures (2R) configuration |
| Purification method | Chromatography or crystallization | Achieves high purity for research use |
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products (e.g., sulfonamides, thiols)
Aplicaciones Científicas De Investigación
Organic Synthesis
[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine serves as a versatile building block in organic synthesis. It enables the construction of complex molecules, facilitating research in synthetic organic chemistry.
Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition and protein interactions. Its functional groups allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents .
Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly as a selective thrombin inhibitor and in cancer treatment. Its ability to modulate signaling pathways related to cancer cell proliferation makes it a candidate for further investigation in oncology .
Case Study 1: Thrombin Inhibition
Research has demonstrated that derivatives related to this compound exhibit selective thrombin inhibitory activity. These compounds have been effective when administered orally, indicating favorable pharmacokinetic properties .
Case Study 2: Cancer Therapeutics
Studies indicate that the compound's interaction with the Ras protein can inhibit oncogenic signaling pathways, suggesting its potential use in cancer therapy. This highlights its role in modulating critical biological processes involved in tumor growth .
Mecanismo De Acción
The mechanism of action of [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine involves its interaction with biological targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions:
*Calculated based on molecular formula C₆H₁₄N₂O₂S.
Key Observations:
Substituent Effects :
- The mesyl group in the target compound enhances polarity (logP ~0.5–1.0 estimated) compared to ethyl (logP ~1.5) or isobutyl (logP ~2.0) analogs, improving aqueous solubility but reducing membrane permeability .
- The electron-withdrawing nature of the mesyl group lowers the amine’s basicity (pKa ~8–9) versus alkyl-substituted analogs (pKa ~10–11), influencing protonation states under physiological conditions .
Stereochemical Impact: The (2R) configuration in the target compound and (R)-2-(Aminomethyl)-1-ethylpyrrolidine may favor binding to chiral biological targets (e.g., enzymes, receptors) over racemic mixtures like [(2RS)-1-Ethylpyrrolidin-2-yl]methanamine (Impurity A) .
Actividad Biológica
[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine, a compound with the chemical formula C₆H₁₄N₂O₂S, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₆H₁₄N₂O₂S
- CAS Number : 53462-61-6
- Synonyms : [(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Inhibition of Enzymatic Activity : Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting conditions such as diabetes and obesity .
Pharmacological Applications
- Thrombin Inhibition : Certain derivatives related to this compound have shown promise as selective thrombin inhibitors. These compounds are effective even when administered orally, suggesting a favorable pharmacokinetic profile .
- Cancer Treatment : The compound's ability to modulate signaling pathways related to cancer cell proliferation has been noted. For instance, its interaction with the Ras protein has been linked to inhibitory effects on oncogenic signaling, making it a candidate for cancer therapy .
Case Studies
A review of literature reveals several case studies highlighting the efficacy of this compound and related compounds:
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available pyrrolidine derivatives. The process includes:
- Formation of Pyrrolidine Ring : Utilizing standard organic synthesis techniques to create the pyrrolidine structure.
- Sulfonation : Introducing the methanesulfonyl group through sulfonation reactions.
- Final Amine Modification : Converting the resulting intermediate into the final amine product.
Q & A
Basic Research Questions
Q. What stereoselective synthesis methods are recommended for obtaining enantiomerically pure [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine?
- Methodological Answer : Chiral resolution via tartaric acid derivatives is a robust approach for isolating the (2R)-enantiomer. For example, racemic mixtures can be treated with (R,R)-di-p-toluoyl tartaric acid to form diastereomeric salts, which are then separated by fractional crystallization. Alternatively, asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can directly yield the desired enantiomer . Purity should be confirmed via chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane:isopropanol (90:10) and 0.1% diethylamine .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, circular dichroism (CD) spectroscopy can confirm the presence of the (R)-enantiomer by comparing the Cotton effect with a reference standard. Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements, particularly the methanesulfonyl group's orientation relative to the pyrrolidine ring .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile:water gradient) coupled with UV detection at 210 nm.
- Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40°C) conditions. Monitor degradation products via LC-MS to identify vulnerable functional groups (e.g., sulfonyl or amine moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?
- Methodological Answer : Enantiomer-specific activity discrepancies often arise from differential receptor binding. Design dose-response assays (e.g., IC₅₀ determinations) using isolated (2R) and (2S) forms. For example, in Parkinson’s disease models, compare dopamine receptor binding affinity via radioligand displacement assays (³H-spiperone for D₂ receptors). Cross-validate results with molecular docking simulations to identify stereochemical interactions with target proteins .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration in neurological studies?
- Methodological Answer :
- Lipophilicity : Modify the methanesulfonyl group to a trifluoromethanesulfonyl moiety to enhance blood-brain barrier (BBB) permeability.
- Prodrug Design : Introduce a lipophilic ester (e.g., pivaloyloxymethyl) at the amine group, which is cleaved intracellularly by esterases.
- In Silico Modeling : Use BBB prediction tools like SwissADME to calculate topological polar surface area (TPSA < 60 Ų) and logP (2–5) for optimal CNS uptake .
Q. How can researchers address inconsistencies in enantiomeric excess (%ee) across synthetic batches?
- Methodological Answer : Batch inconsistencies often stem from catalyst degradation or solvent impurities. Implement process analytical technology (PAT) such as inline FTIR to monitor reaction progress in real time. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). For troubleshooting, compare %ee via polarimetry and chiral GC-MS, ensuring solvent systems are free from chiral contaminants .
Q. What mechanistic insights explain the compound’s antimicrobial activity against Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Perform time-kill assays and membrane permeability studies (SYTOX Green uptake). For Gram-negative bacteria, evaluate outer membrane disruption using polymyxin B as a control. Mechanistic studies may reveal that the methanesulfonyl group enhances interaction with lipid A in Gram-negative LPS, while the pyrrolidine moiety disrupts peptidoglycan crosslinking in Gram-positive species .
Data Analysis and Experimental Design
Q. How should researchers design assays to differentiate between on-target and off-target effects in vivo?
- Methodological Answer :
- Genetic Knockout Models : Use CRISPR-Cas9 to delete the putative target gene (e.g., dopamine transporter DAT) and assess residual activity.
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins. Validate hits via Western blot or SILAC-based quantification .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate LD₅₀ and TD₅₀. Apply ANOVA with post-hoc Tukey tests for pairwise comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Include positive controls (e.g., rotenone for mitochondrial toxicity) to benchmark results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
